molecular formula C18H13BrN2O B1384348 3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol CAS No. 1192823-92-9

3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol

Cat. No. B1384348
CAS RN: 1192823-92-9
M. Wt: 353.2 g/mol
InChI Key: PSGLDUCHEIENPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol” is an organic compound with the molecular formula C18H13BrN2O . It is a complex molecule that is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol” is characterized by the presence of a biphenyl moiety, which is substituted with a bromine atom and a phenyldiazenyl group . The exact arrangement of these substituents can influence the properties and reactivity of the molecule.

Scientific Research Applications

Synthesis and Compound Formation

  • The compound has been used in the efficient synthesis of derivatives like 3,3′,5,5′-tetra(p-X-phenylethynyl)biphenyl derivatives through homocoupling and heterocoupling reactions involving similar bromobenzene compounds (Rodríguez & Laparra, 2009).

Biological Evaluation

  • A study on similar compounds synthesized 4-phenyldiazenyl-4'-[(4-chlorobenzyl)oxy]biphenyl derivatives and evaluated their antibacterial activity against bacteria using the disk diffusion method (Moanță, 2014).

Structural Analysis

  • 3-([5-(t-butyl)-2-hydroxyphenyl]iminomethyl)[1,1′-biphenyl]-4-ol, a compound structurally similar to 3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol, was analyzed using NMR and X-ray techniques, revealing its existence in the phenol form in solution and a quinone arrangement in the solid state (Sridharan et al., 2004).

Crystal Structure and Conformation

  • Schiff-base compounds containing similar structures have been synthesized and characterized, indicating the importance of such structures in molecular and crystallography studies (Khalaji et al., 2012).

Antimicrobial and Enzyme Inhibition

  • Analogous bromophenol compounds have shown significant antimicrobial activities in studies, highlighting the potential of such compounds in pharmacological applications (Sherkar & Bhandarkar, 2015).
  • The synthesis of natural bromophenols structurally similar to 3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol showed effective inhibition of various enzymes, suggesting possible pharmaceutical applications (Bayrak et al., 2017).

properties

IUPAC Name

2-bromo-4-phenyl-6-phenyldiazenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O/c19-16-11-14(13-7-3-1-4-8-13)12-17(18(16)22)21-20-15-9-5-2-6-10-15/h1-12,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGLDUCHEIENPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)N=NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(phenyldiazenyl)biphenyl-4-ol

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